molecular formula C13H19N3O4 B15121882 2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine

2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine

Cat. No.: B15121882
M. Wt: 281.31 g/mol
InChI Key: CNMSPBWRQLUFJK-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine is a complex organic compound that features both morpholine and oxazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both morpholine and oxazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor such as an α-haloketone with an amide.

    Attachment of the morpholine ring: The oxazole intermediate can then be reacted with a morpholine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of both morpholine and oxazole rings suggests that it may bind to specific sites on proteins or other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-4-yl)methyl]morpholine: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(Piperidine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]piperidine: Similar structure but with piperidine rings instead of morpholine rings.

Uniqueness

2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine is unique due to the combination of morpholine and oxazole rings in its structure. This combination may confer distinct chemical and biological properties that are not observed in similar compounds with different ring systems.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

morpholin-4-yl-[4-(1,3-oxazol-4-ylmethyl)morpholin-2-yl]methanone

InChI

InChI=1S/C13H19N3O4/c17-13(16-2-4-18-5-3-16)12-8-15(1-6-20-12)7-11-9-19-10-14-11/h9-10,12H,1-8H2

InChI Key

CNMSPBWRQLUFJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=COC=N3

Origin of Product

United States

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